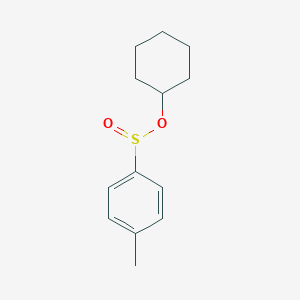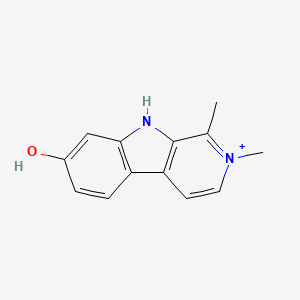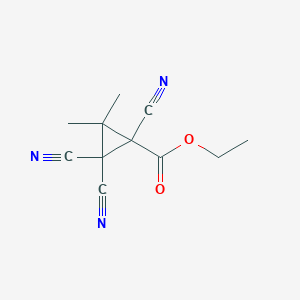
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate: is a chemical compound with the molecular formula C11H11N3O2 It is known for its unique structure, which includes a cyclopropane ring substituted with three cyano groups and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl cyanoacetate with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity material.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the cyano groups and the strain in the cyclopropane ring. These factors make it a versatile intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate.
Malononitrile: Another precursor used in the synthesis.
2,2-Dimethylcyclopropanecarboxylic acid: A related compound with a similar cyclopropane ring structure.
Uniqueness: this compound is unique due to the presence of three cyano groups on the cyclopropane ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
24543-06-4 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 1,2,2-tricyano-3,3-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-4-16-8(15)11(7-14)9(2,3)10(11,5-12)6-13/h4H2,1-3H3 |
Clé InChI |
RLFHBAXSRXSCHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(C1(C#N)C#N)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


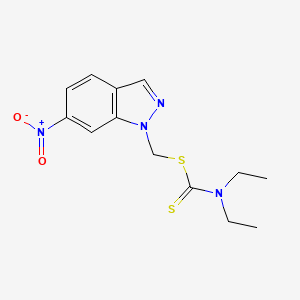
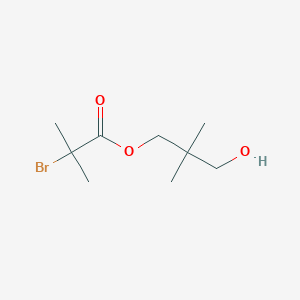
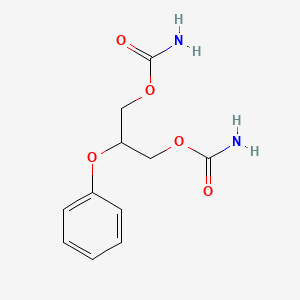

![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


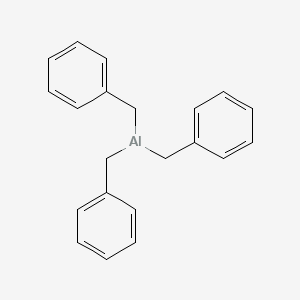
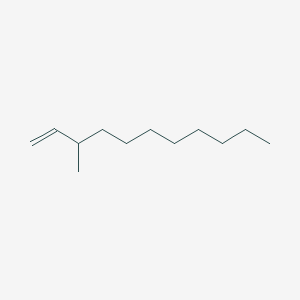
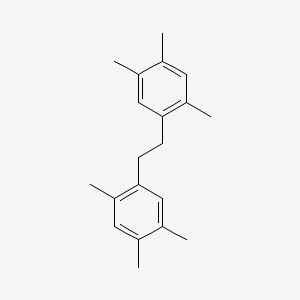
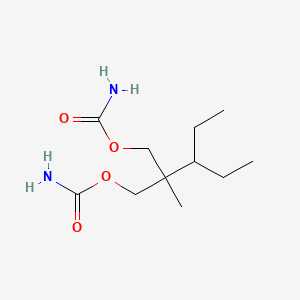
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
